MS049

PRMT4 PRMT6 PRMT1

MS049 is the definitive chemical probe for dissecting PRMT4/PRMT6 co-dependent biology. Unlike pan-Type I inhibitors, it spares PRMT1/3/8, eliminating confounding cytotoxicity. With 72% oral bioavailability (50 mg/kg) and a tumor/plasma ratio of 2.8, it enables robust in vivo efficacy studies without formulation complexity. Validated by the SGC with a matched negative control (MS049N), it ensures rigorous off-target exclusion. Procure MS049 (2HCl salt) for reproducible, publication-grade results in chromatin biology and oncology research.

Molecular Formula C15H24N2O
Molecular Weight 248.37
CAS No. 1502816-23-0
Cat. No. B609341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS049
CAS1502816-23-0
SynonymsMS049;  MS-049;  MS 049.
Molecular FormulaC15H24N2O
Molecular Weight248.37
Structural Identifiers
SMILESCNCCN1CCC(CC1)OCC2=CC=CC=C2
InChIInChI=1S/C15H24N2O/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3
InChIKeyHBOJWAYLSJLULG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MS049 CAS 1502816-23-0: A Dual PRMT4/PRMT6 Inhibitor for Precise Epigenetic Target Engagement Studies


MS049 (CAS: 1502816-23-0) is a potent, selective, and cell-active dual inhibitor of protein arginine methyltransferases PRMT4 (CARM1) and PRMT6, with reported IC50 values of 34 nM and 43 nM, respectively [1]. Developed collaboratively by the Structural Genomics Consortium and the Icahn School of Medicine at Mount Sinai, MS049 is recognized as a high-quality chemical probe within the SGC Epigenetic Probes Collection, intended for use as a precise tool to dissect the specific biological functions of PRMT4 and PRMT6 [2].

MS049 Selection Rationale: Why Substituting with Alternative PRMT Inhibitors Compromises Experimental Specificity


The class of Type I PRMT inhibitors contains compounds with diverse selectivity profiles, ranging from pan-inhibitors to isoform-specific agents. Generic substitution is not scientifically defensible because the functional consequences of inhibiting different PRMT isoform combinations vary dramatically. While pan-Type I inhibitors such as MS023 or GSK3368715 suppress a broad spectrum of PRMT enzymes (PRMT1, PRMT3, PRMT4, PRMT6, PRMT8), their use generates complex, multi-factorial cellular phenotypes that are difficult to attribute to a specific enzyme [1]. Conversely, highly selective single-isoform inhibitors (e.g., SGC2085 for CARM1/PRMT4) fail to capture the functional interplay and potential redundancy between PRMT4 and PRMT6, which share overlapping substrate specificities for histone and non-histone targets [2]. MS049 occupies a unique intermediate selectivity space—simultaneously targeting both PRMT4 and PRMT6 while sparing PRMT1, PRMT3, and PRMT8—enabling investigation of PRMT4/PRMT6 co-dependent biology without confounding effects from broad-spectrum PRMT inhibition [3].

MS049 Product-Specific Quantitative Evidence: Comparator-Based Differentiation Data for Informed Procurement


MS049 Versus MS023 and GSK3368715: Comparative Potency and Selectivity Across Type I PRMT Isoforms

MS049 exhibits a distinct isoform selectivity profile compared to both pan-Type I PRMT inhibitors and isoform-selective agents. In head-to-head biochemical assays, MS049 demonstrates low nanomolar potency exclusively against PRMT4 (IC50 = 34 nM) and PRMT6 (IC50 = 43 nM), with substantially weaker activity against PRMT1, PRMT3, and PRMT8 [1]. In contrast, the pan-Type I inhibitor MS023 potently inhibits all five Type I PRMTs (IC50 values: PRMT1 = 30 nM, PRMT3 = 119 nM, PRMT4 = 83 nM, PRMT6 = 4 nM, PRMT8 = 5 nM) [2], while GSK3368715 exhibits a different potency rank order with markedly weaker PRMT4 inhibition (IC50 = 1148 nM) despite potent inhibition of PRMT1, PRMT6, and PRMT8 [3].

PRMT4 PRMT6 PRMT1 PRMT3 PRMT8 Type I PRMT IC50 Selectivity Biochemical assay

MS049 Cellular Target Engagement: Quantified Reduction of PRMT4- and PRMT6-Specific Methylation Marks in HEK293 Cells

In cellular assays using HEK293 cells, MS049 treatment (0.1-100 μM, 72 hours) reduces endogenous PRMT4-mediated asymmetric arginine dimethylation of Med12 (Med12me2a) with an IC50 of 1.4 ± 0.1 μM, and reduces the PRMT6-catalyzed H3R2me2a mark with an IC50 of 0.97 ± 0.05 μM following 20-hour exposure [1]. Critically, at concentrations up to 100 μM, MS049 does not affect HEK293 cell growth or viability, confirming that the observed methylation reductions stem from specific on-target inhibition rather than general cytotoxicity .

Cellular assay HEK293 Med12me2a H3R2me2a Western blot Target engagement

MS049 Broader Epigenetic Selectivity: Absence of Off-Target Activity Against Methyltransferases, Demethylases, and Reader Proteins

MS049 was profiled against a comprehensive panel of epigenetic targets beyond Type I PRMTs. At concentrations up to 50 μM, MS049 exhibited no inhibition against additional methyltransferases (including Type II PRMT5 and PRMT7, and Type III PRMTs), nor against DNA methyltransferases or protein lysine methyltransferases. At 10 μM, no inhibition of histone demethylases was observed. Furthermore, at concentrations up to 200 μM, MS049 showed no appreciable binding to methylarginine reader proteins [1].

Selectivity profiling Off-target Epigenetic Methyltransferase Demethylase Reader protein

MS049 Mechanism of Inhibition: SAM-Noncompetitive Binding Differentiates from SAM-Competitive PRMT Inhibitors

MS049 inhibits PRMT4 and PRMT6-catalyzed arginine mono- and dimethylation through a noncompetitive mechanism with respect to the cofactor S-adenosylmethionine (SAM) and peptide substrate concentrations [1]. This binding mode contrasts with SAM-competitive PRMT inhibitors, which may exhibit altered potency under varying cellular SAM concentrations and can be more susceptible to resistance mechanisms involving SAM-binding site mutations [2].

Mechanism of action SAM-noncompetitive Substrate binding PRMT4 PRMT6

MS049 In Vivo Pharmacokinetics: Oral Bioavailability and Tumor Penetration in Murine Xenograft Models

Pharmacokinetic evaluation of MS049 (2HCl salt) in mice following a single 50 mg/kg oral dose revealed an oral bioavailability of 72% and a plasma half-life of 5.8 hours. In MCF-7 breast cancer xenograft-bearing mice, MS049 demonstrated a tumor-to-plasma concentration ratio of 2.8, indicating favorable tumor tissue penetration . Notably, no published in vivo animal data currently exist for MS049's close structural analog MS049H or the negative control MS049N [1].

Pharmacokinetics In vivo Oral bioavailability Tumor penetration Mouse Xenograft

MS049 1502816-23-0: Optimal Research Applications and Experimental Scenarios Derived from Selectivity and PK Evidence


Functional Dissection of PRMT4 and PRMT6 Co-Dependent Gene Regulation in Cancer Cell Lines

MS049's unique dual PRMT4/PRMT6 selectivity profile makes it the inhibitor of choice for investigating overlapping or synergistic functions of these two enzymes in transcriptional regulation. Unlike pan-Type I inhibitors, MS049 avoids confounding suppression of PRMT1, which is essential for global arginine methylation and cell viability in many contexts [1]. Researchers can employ MS049 at cellular concentrations of 1-10 μM to reduce both Med12me2a and H3R2me2a marks without triggering compensatory pathway activation or cytotoxicity, enabling clean genotype-phenotype correlation in breast, colorectal, and hematologic cancer models where PRMT4/PRMT6 are co-overexpressed [2].

Validation of PRMT4-Specific Versus PRMT6-Specific Small Molecule Screening Hits

In drug discovery campaigns targeting individual PRMT isoforms, MS049 serves as an essential orthogonal tool to validate the selectivity profile of newly identified hits. Because MS049 inhibits both PRMT4 and PRMT6 with comparable potency while sparing PRMT1, PRMT3, and PRMT8 [1], it can be used in parallel with isoform-selective inhibitors (e.g., SGC2085 for PRMT4, EPZ020411 for PRMT6) to deconvolute whether a cellular phenotype arises from PRMT4 inhibition, PRMT6 inhibition, or dual suppression. The well-characterized biochemical IC50 values (34 nM and 43 nM) provide a quantitative benchmark against which novel compounds can be directly compared in the same assay format [2].

In Vivo Proof-of-Concept Studies Requiring Oral Dosing in Murine Tumor Models

For research groups transitioning from in vitro target validation to in vivo efficacy studies, MS049's documented oral bioavailability (72% at 50 mg/kg) and tumor penetration (tumor/plasma ratio = 2.8 in MCF-7 xenografts) reduce the barrier to initiating animal experiments [1]. Researchers can confidently design oral dosing regimens without requiring extensive formulation optimization or intravenous administration infrastructure. The 5.8-hour plasma half-life in mice supports once- or twice-daily dosing schedules for sub-chronic efficacy studies. Procurement of MS049 (2HCl salt) is therefore recommended over free base formulations or uncharacterized analogs when planning in vivo studies [2].

Epigenetic Probe Standardization in Multi-Laboratory Consortia and Core Facilities

As an SGC-designated chemical probe with comprehensive characterization data and a structurally matched negative control (MS049N), MS049 is ideally suited for use as a reference standard in multi-site collaborative studies or institutional core facilities [1]. The availability of MS049 from multiple reputable vendors (including Sigma-Aldrich, MedChemExpress, and TargetMol) with ≥98% HPLC purity ensures batch-to-batch consistency across experiments and laboratories [2]. The negative control MS049N (lacking PRMT4/PRMT6 inhibitory activity) enables rigorous exclusion of off-target compound effects, meeting the highest standards for chemical probe usage in chromatin biology and epigenetics research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS049

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.